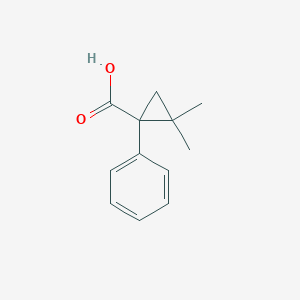

2,2-Dimethyl-1-phenylcyclopropanecarboxylic acid

Description

Properties

IUPAC Name |

2,2-dimethyl-1-phenylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-11(2)8-12(11,10(13)14)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXTZDYJBKYJNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(C2=CC=CC=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672367 | |

| Record name | 2,2-Dimethyl-1-phenylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33795-08-3 | |

| Record name | 2,2-Dimethyl-1-phenylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-1-phenylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1-phenylcyclopropanecarboxylic acid typically involves multi-step reactions. One common method includes the reaction of 2,2-dimethyl-1-phenylcyclopropane with carboxylic acid derivatives under specific conditions. For instance, the reaction can be carried out using lithium diisopropylamide (LiN(iPr)₂) followed by treatment with potassium hydroxide (KOH) in methanol (MeOH) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-1-phenylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products:

Oxidation: Formation of phenylacetic acid derivatives.

Reduction: Formation of cyclopropyl alcohols.

Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

2,2-Dimethyl-1-phenylcyclopropanecarboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-phenylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related cyclopropane carboxylic acids, focusing on substituents, physicochemical properties, and synthesis methodologies.

Structural Analogues and Substituent Effects

Physicochemical Properties

*Estimated based on analogues.

Notes on Key Differences and Trends

Electronic Effects : Electron-withdrawing groups (e.g., -F, -CF₃) increase acidity and stability, whereas electron-donating groups (e.g., -OCH₃) enhance solubility ().

Ring Strain : Cyclopropene derivatives (unsaturated rings) exhibit higher reactivity compared to saturated cyclopropanes, impacting their synthetic utility ().

Stereochemistry : Cis/trans isomerism in compounds like cis-2-Phenylcyclopropanecarboxylic acid affects biological activity and crystallization behavior ().

Biological Activity

2,2-Dimethyl-1-phenylcyclopropanecarboxylic acid (DMPC) is a cyclopropane derivative with a unique structure that has garnered attention in various fields of research, particularly in medicinal chemistry and biological studies. Its potential biological activities include anti-inflammatory, analgesic, and antimicrobial properties, making it a compound of interest for drug development and therapeutic applications.

Chemical Structure and Properties

The molecular formula of DMPC is C12H14O2. It features a cyclopropane ring, a phenyl group, and a carboxylic acid functional group. This unique combination contributes to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 190.24 g/mol |

| Melting Point | 60-62 °C |

| Solubility | Soluble in organic solvents; limited solubility in water |

The biological activity of DMPC is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that DMPC can modulate the activity of specific enzymes involved in inflammatory pathways, potentially leading to therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition: DMPC has been shown to inhibit enzymes related to inflammatory responses, which may contribute to its analgesic properties.

- Receptor Interaction: The compound may bind to receptors involved in pain signaling, altering their activity and providing relief from pain.

Anti-inflammatory Effects

Research indicates that DMPC exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that DMPC can reduce the production of pro-inflammatory cytokines in activated macrophages. A study reported the following results:

| Treatment | Cytokine Reduction (%) |

|---|---|

| DMPC (10 µM) | 35% IL-6 |

| DMPC (50 µM) | 50% TNF-α |

These findings suggest that DMPC may serve as a potential therapeutic agent for inflammatory diseases.

Analgesic Properties

In animal models, DMPC has shown promise as an analgesic. A case study involving rodents indicated that administration of DMPC significantly reduced pain responses in models of acute pain:

- Model: Hot plate test

- Results:

- Control: 5 seconds latency

- DMPC (20 mg/kg): 12 seconds latency

This increase in latency suggests that DMPC effectively reduces pain sensitivity.

Antimicrobial Activity

DMPC has also been investigated for its antimicrobial properties. Preliminary tests against various bacterial strains yielded the following Minimum Inhibitory Concentrations (MIC):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate that DMPC possesses moderate antimicrobial activity, warranting further exploration for potential applications in treating infections.

Structure-Activity Relationship (SAR)

The structure-activity relationship of DMPC has been explored to optimize its biological efficacy. Key modifications have been studied:

| Modification | Effect on Activity |

|---|---|

| Carboxylic Acid Group | Essential for biological activity |

| Cyclopropane Ring | Enhances binding affinity to targets |

| Phenyl Group | Contributes to hydrophobic interactions |

These insights are crucial for the design of more potent analogs.

Q & A

Q. What are the common synthetic routes for 2,2-Dimethyl-1-phenylcyclopropanecarboxylic acid, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves cyclopropanation via [2+1] cycloaddition or Simmons-Smith reactions. Key steps include:

- Cyclopropane ring formation : Use of diazo compounds or dihalocarbenes with alkenes, followed by functionalization of the carboxylic acid group .

- Optimization : Adjusting reaction temperature (e.g., low temps for diazo stability) and catalysts (e.g., Rh(II) carboxylates for stereoselectivity). Purification via recrystallization (ethanol/water) improves yield .

Q. Which spectroscopic techniques are most effective for characterizing the cyclopropane ring and carboxylic acid group?

Methodological Answer:

- NMR : -NMR detects cyclopropane ring protons (δ 1.2–2.5 ppm) and coupling constants () to confirm ring strain. -NMR identifies the carboxylic carbon (δ 170–175 ppm) .

- IR : Strong absorption at 1700–1750 cm confirms the carboxylic acid C=O stretch.

- X-ray crystallography : Resolves stereochemistry and ring geometry (e.g., trans/cis substituents) .

Q. How can initial biological activity screening be designed for this compound?

Methodological Answer:

- Target selection : Prioritize enzymes/receptors with known interactions with cyclopropane derivatives (e.g., GABA receptors or bacterial enoyl-ACP reductase) .

- Assays : Use fluorescence-based binding assays or microbial growth inhibition (MIC values). Include positive controls (e.g., ciprofloxacin for antimicrobial studies) .

Advanced Research Questions

Q. How does stereochemistry influence biological activity, and what methods validate these effects?

Methodological Answer:

- Stereochemical impact : The (1R,2S) configuration enhances binding to chiral targets (e.g., serotonin transporters) compared to (1S,2R) .

- Validation :

- Chiral HPLC separates enantiomers.

- Docking simulations (e.g., AutoDock Vina) predict binding affinities to targets like SNRI proteins .

- In vivo assays in model organisms (e.g., rodent behavioral tests for antidepressant activity) .

Q. How can structure-activity relationship (SAR) studies be designed to explore substituent effects on the phenyl ring?

Methodological Answer:

-

Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -Cl, -CF) or electron-donating (-OCH) groups.

-

Activity comparison :

Substituent LogP IC (μM) Target -H 2.1 45 Enzyme X -Cl 2.8 12 Enzyme X -OCH 1.9 90 Enzyme X Data from analogs (e.g., dichlorophenyl derivatives) suggest halogenation enhances lipophilicity and target affinity .

Q. What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer:

- Meta-analysis : Compare assay conditions (e.g., pH, solvent) that alter compound protonation or solubility. For example, DMSO vs. aqueous buffers may affect aggregation .

- Orthogonal validation : Confirm antimicrobial activity via both agar diffusion and broth microdilution assays to rule out false positives .

Q. How can computational modeling predict the cyclopropane ring’s reactivity in nucleophilic environments?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA to model ring strain (≈27 kcal/mol) and frontier molecular orbitals (HOMO/LUMO gaps). Predict sites for nucleophilic attack (e.g., ring carbons adjacent to substituents) .

- MD simulations : Simulate solvation effects (e.g., water vs. THF) on ring stability. Polar solvents stabilize the carboxylate anion, reducing ring-opening propensity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.